2-Bromo-1-(5-chloropyridin-2-yl)ethanone
Overview
Description
2-Bromo-1-(5-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen.
Scientific Research Applications
2-Bromo-1-(5-chloropyridin-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 1-(5-chloropyridin-2-yl)ethanone derivatives.
Reduction: Formation of 2-bromo-1-(5-chloropyridin-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-chloropyridin-2-yl)acetic acid.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
- 2-Bromo-1-(5-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(5-nitropyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-(5-chloropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQJVLXFVZZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458006 | |
Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94952-47-3 | |
Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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